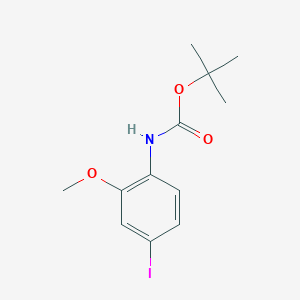

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate: is a chemical compound with the molecular formula C12H16INO3 and a molecular weight of 349.17 g/mol . It is commonly used in organic synthesis and various research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate typically involves the reaction of 4-iodo-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The iodine atom in tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate can be substituted with other nucleophiles, such as in reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki Coupling: Uses and under mild conditions.

Oxidation: Can be performed using like .

Reduction: Typically involves reducing agents such as sodium borohydride .

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Formation of or other oxidized derivatives.

Reduction Products: Formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate has been studied for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Neuroprotective Effects

Research indicates that derivatives of carbamate compounds can exhibit neuroprotective properties. For instance, compounds similar to this compound have shown moderate protective activity against amyloid-beta-induced toxicity in astrocytes, reducing inflammatory markers such as TNF-α and free radicals . This suggests potential applications in treating Alzheimer's disease.

Anticancer Properties

Studies have demonstrated that certain carbamate derivatives can inhibit tumor proliferation and metastasis. The compound's ability to modulate macrophage polarization may contribute to its anticancer effects, as evidenced by experiments showing reduced tumor growth in animal models . The stability of the tert-butyl group enhances the pharmacokinetic profile of these compounds, making them suitable candidates for further development in cancer therapeutics.

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis due to its functional groups that allow for various chemical modifications.

Deprotection Strategies

Recent advancements have highlighted methods for the selective deprotection of tert-butyl carbamates using reagents like oxalyl chloride in methanol. This method allows for high yields and is compatible with a variety of substrates, facilitating the synthesis of more complex molecules from simpler precursors . The ability to selectively remove protecting groups is crucial for multi-step synthetic routes in drug development.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. SAR studies have shown that modifications on the aromatic rings significantly impact the compound's efficacy against specific biological targets, such as cholinesterases and other enzymes involved in neurodegenerative processes .

Data Tables

Case Studies

- Neuroprotective Effects Against Amyloid Beta

- Antitumor Activity

- Synthetic Versatility

Mecanismo De Acción

The mechanism by which tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate exerts its effects is primarily through its ability to participate in nucleophilic substitution reactions . The iodine atom acts as a leaving group, allowing the compound to form new bonds with various nucleophiles. This property makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

- tert-butyl N-(4-iodophenyl)carbamate

- tert-butyl N-(4-bromophenyl)carbamate

- tert-butyl N-(4-chlorophenyl)carbamate

Uniqueness:

- The presence of the methoxy group at the 2-position provides additional reactivity and selectivity in chemical reactions.

- The iodine atom allows for versatile substitution reactions, making it a more flexible intermediate compared to its bromine or chlorine analogs .

Actividad Biológica

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an iodine atom at the para position of the aromatic ring, and a methoxy group at the ortho position. This unique structure enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. The iodine substituent may increase the lipophilicity of the compound, potentially enhancing its permeability through cellular membranes and improving binding affinity to target sites.

Biological Activities

-

Anticancer Activity :

- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapy .

- Mechanism : The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

-

Antimicrobial Activity :

- Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of halogen atoms like iodine is known to enhance antimicrobial activity by disrupting microbial cell membranes.

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various carbamate derivatives, including those structurally similar to this compound. The results indicated that these compounds were effective in inducing apoptosis in human leukemia cell lines at concentrations as low as 10 μM. The study highlighted the importance of the iodine substituent in enhancing cytotoxicity compared to non-iodinated analogs .

Case Study 2: Antimicrobial Properties

In another investigation, a series of carbamate derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of iodine was correlated with increased antibacterial potency, suggesting that the compound could be developed into a new class of antimicrobial agents.

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:

| Compound Name | Activity Type | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Anticancer | <10 | Induces apoptosis in leukemia cells |

| Tert-butyl N-(4-chloro-2-methoxyphenyl)carbamate | Antimicrobial | 15 | Effective against Staphylococcus aureus |

| Tert-butyl N-(3-nitro-2-methoxyphenyl)carbamate | Anti-inflammatory | 12 | Inhibits pro-inflammatory cytokines |

Propiedades

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDSPHGUAIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.